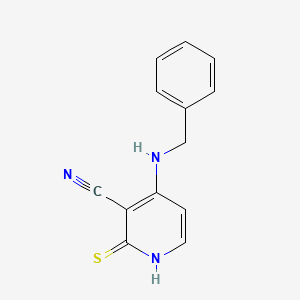![molecular formula C18H21ClN2O2 B5615104 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5615104.png)
4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol
説明
Research on compounds with complex structures, such as 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol, focuses on understanding their synthesis, molecular structure, and potential applications. These compounds are synthesized through multi-step protocols and characterized using techniques like HRMS, IR, and NMR (Wujec & Typek, 2023).
Synthesis Analysis
The synthesis of complex molecules involving chlorophenyl and methoxyphenol units is often achieved through multi-step processes, yielding products with high specificity. The protocols involve reactions that are carefully designed to ensure the correct functional groups are incorporated at designated positions on the molecule (Wujec & Typek, 2023).
Molecular Structure Analysis
The molecular structure and spectroscopic data are obtained through computational methods like DFT and spectroscopic techniques, which help in understanding the geometry, vibrational spectra, and fundamental vibrations based on potential energy distribution (Viji et al., 2020).
Chemical Reactions and Properties
The chemical behavior of these compounds is studied through reactions with alicyclic amines, providing insights into their kinetics and mechanisms. Such studies reveal the influence of substituents on the reaction rates and the formation of intermediates, elucidating the compounds' reactivity patterns (Castro et al., 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the compound's behavior under different conditions. These properties are determined through crystallographic studies and physical measurements, providing a basis for predicting the compound's stability and reactivity (Karolak‐Wojciechowska et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules, potential for forming derivatives, and interaction with biological targets, are explored through synthetic and computational studies. These investigations contribute to understanding the compound's potential applications and interactions at the molecular level (Perrone et al., 2000).
科学的研究の応用
Synthesis and Structural Analysis
Synthesis Protocols
Similar compounds, such as 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, have been synthesized through multi-step protocols, demonstrating the compound's synthetic accessibility and structural versatility (Wujec & Typek, 2023).
Structural Confirmation and Analysis
Research has shown that the structure of similar molecules can be confirmed using techniques like HRMS, IR, 1H and 13C NMR, which are essential for understanding the compound's chemical properties (Wujec & Typek, 2023).
Biological and Chemical Properties
Antimicrobial Activities
Similar compounds, such as various 1,2,4-Triazole derivatives, have been synthesized and tested for antimicrobial activities, indicating potential biological applications for 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol (Bektaş et al., 2007).
Potential Imaging Agent
Related compounds have been developed as potential imaging agents for PET scans, suggesting a possible application in medical imaging and diagnostics (Kumar et al., 2004).
Molecular Interactions and Mechanisms
Kinetics and Mechanism Studies
Studies on related compounds, such as 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates, provide insights into reaction kinetics and mechanisms, which are crucial for understanding how 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol might behave in different chemical environments (Castro et al., 2001).
Molecular Docking Studies
Molecular docking and quantum chemical calculations on similar compounds can reveal their interaction with biological targets, offering insights into potential pharmaceutical applications (Viji et al., 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-23-18-11-14(5-6-17(18)22)13-20-7-9-21(10-8-20)16-4-2-3-15(19)12-16/h2-6,11-12,22H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFYNXXLRHMMLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{rel-(3R,4S)-4-cyclopropyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-2-(2-oxo-1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5615028.png)
![2-isobutyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5615031.png)
![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5615033.png)
![9-allyl-1-methyl-4-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5615035.png)
![1-[4-(4-methyl-1-piperazinyl)-6-(methylthio)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5615037.png)
![rel-(1S,5R)-6-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-3-[(3,5-dimethyl-4-isoxazolyl)methyl]-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5615046.png)


![5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B5615062.png)
![9-mercapto-6,6-dimethyl-6,12-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one](/img/structure/B5615069.png)
![3,5-dimethyl-1-{1-[4-(1H-pyrazol-3-yl)benzoyl]-3-pyrrolidinyl}-1H-pyrazole](/img/structure/B5615085.png)
![1-methyl-4-[4-(methylthio)benzyl]-1,4-diazepane](/img/structure/B5615088.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[4-(1H-pyrrol-1-ylmethyl)benzoyl]piperidine](/img/structure/B5615116.png)